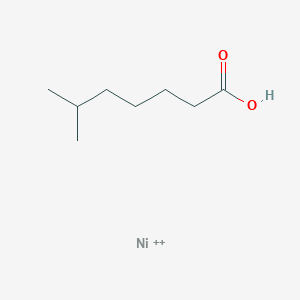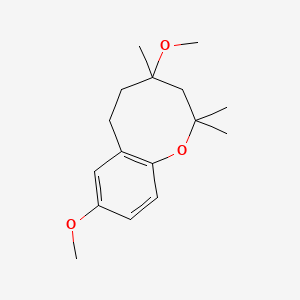
2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl-: is a complex organic compound belonging to the benzoxocin family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxocin ring, and multiple methoxy and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- typically involves the cyclization of resorcinols with cyclic allylic alcohols. One common method employs boron trifluoride etherate as a catalyst to facilitate the cyclization process . The reaction conditions generally include:
Catalyst: Boron trifluoride etherate
Solvent: Anhydrous ether
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated benzoxocin derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its structural analogs have been investigated for their biological activity.
Medicine: Research into the medicinal properties of this compound is ongoing. Preliminary studies suggest potential anticancer activity, making it a candidate for further drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.
Mécanisme D'action
The mechanism of action of 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of methoxy and methyl groups enhances its binding affinity and specificity. Pathways involved include:
Enzyme inhibition: The compound can inhibit key enzymes involved in metabolic pathways.
Receptor modulation: It can act as an agonist or antagonist for certain receptors, influencing cellular signaling.
Comparaison Avec Des Composés Similaires
- 2H-1-Benzopyran, 3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-
- 2 (4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
- 2,2-Dimethoxy-2-phenylacetophenone
Comparison: Compared to similar compounds, 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- stands out due to its unique combination of methoxy and methyl groups. These functional groups enhance its chemical reactivity and potential applications. Additionally, its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C16H24O3 |
|---|---|
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
4,8-dimethoxy-2,2,4-trimethyl-5,6-dihydro-3H-1-benzoxocine |
InChI |
InChI=1S/C16H24O3/c1-15(2)11-16(3,18-5)9-8-12-10-13(17-4)6-7-14(12)19-15/h6-7,10H,8-9,11H2,1-5H3 |
Clé InChI |
AMJPIEOPNLIXNI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCC2=C(O1)C=CC(=C2)OC)(C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


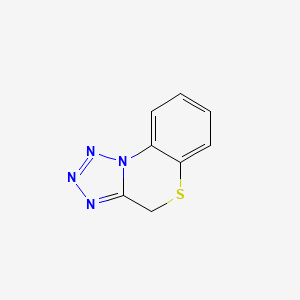


![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
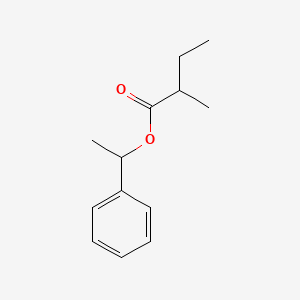
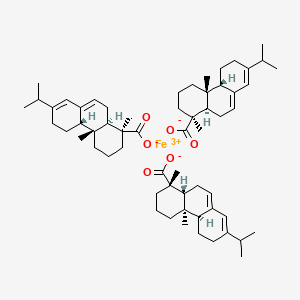
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)


![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)

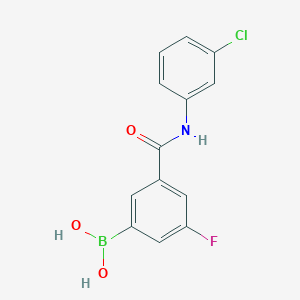
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
